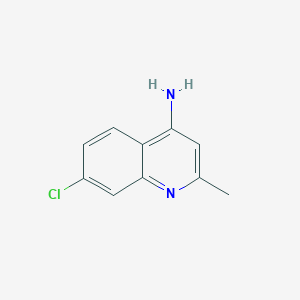

4-Amino-7-chloro-2-methylquinoline

Description

4-Amino-7-chloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name |

7-chloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUQXDHWGQINPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499342 | |

| Record name | 7-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68017-47-0 | |

| Record name | 7-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68017-47-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-2-methylquinoline typically involves the reaction of 2-methylquinoline with chlorinating agents followed by amination. One common method includes the use of chloro [1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]copper (I) and sodium t-butanolate in toluene under inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-chloro-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Applications

Mechanism of Action : Research indicates that derivatives of 4-amino-7-chloroquinoline can act as agonists for the nuclear receptor NR4A2, which plays a crucial role in the survival and function of dopaminergic neurons. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease (PD) where dopaminergic neuron loss is a hallmark feature .

Case Study : A study demonstrated that compounds sharing the 4-amino-7-chloroquinoline scaffold exhibited neuroprotective effects by enhancing the expression of midbrain dopaminergic markers and suppressing inflammatory responses in microglia. In animal models, these compounds showed significant improvements in behavioral deficits associated with PD without causing dyskinesia-like side effects .

Table 1: Neuroprotective Effects of 4-Amino-7-Chloroquinoline Derivatives

| Compound | Effect on Dopaminergic Markers | Anti-inflammatory Activity | Behavioral Improvement |

|---|---|---|---|

| Amodiaquine | Increased | Yes | Yes |

| Chloroquine | Increased | Yes | Yes |

| Novel Derivative X | TBD | TBD | TBD |

Anticancer Activity

Synthesis of Novel Compounds : Recent studies have focused on synthesizing hybrids of 4-amino-7-chloroquinoline with other pharmacophores like benzimidazole. These hybrids have been evaluated for their antiproliferative activity against various cancer cell lines .

Findings : The synthesized compounds displayed varying degrees of inhibitory effects on tumor cell growth, with some showing significant activity against leukemia and lymphoma cells while being less effective against carcinoma cell lines. The structure-activity relationship (SAR) indicates that modifications to the benzimidazole ring can enhance anticancer properties .

Table 2: Anticancer Activity of Novel Compounds

| Compound | Cell Line Tested | GI50 (μM) | Activity Level |

|---|---|---|---|

| Hybrid A | Leukemia | 5.0 | Strong |

| Hybrid B | Lymphoma | 10.0 | Moderate |

| Hybrid C | Carcinoma | >100 | Weak |

Antimicrobial Potential

Exploration of Antimicrobial Properties : The potential antimicrobial activity of 4-amino-7-chloroquinoline derivatives has also been investigated. Some studies suggest that these compounds may exhibit activity against certain bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study : In vitro studies have shown that specific derivatives possess significant antibacterial properties, which could be attributed to their ability to interfere with bacterial DNA synthesis or function. Further research is needed to elucidate the exact mechanisms and optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. In the context of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death .

Comparison with Similar Compounds

- 4-Amino-7,8-dichloro-2-methylquinoline

- 4-Amino-7-chloro-8-methylquinoline

- 4-Amino-6,8-dichloro-2-methylquinoline

Comparison: 4-Amino-7-chloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

Overview

4-Amino-7-chloro-2-methylquinoline is a heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimalarial agent and its interactions with various biological targets. The compound's structure, characterized by the presence of an amino group and a chloro substituent, plays a crucial role in its biological activity.

Target Interactions

this compound interacts with multiple biological targets, primarily through nucleophilic aromatic substitution reactions. This interaction can lead to inhibition of enzymes crucial for metabolic processes in pathogens, such as those involved in the survival of Plasmodium species, the causative agents of malaria.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activities. It has been shown to inhibit enzymes that are vital for the digestion of hemoglobin in malaria parasites, thereby disrupting their metabolic processes. Additionally, it can affect cell signaling pathways and gene expression, altering cellular responses to external stimuli.

Antimalarial Activity

This compound exhibits significant antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. Its mechanism involves interference with the heme detoxification process within the parasite. Studies have indicated that structural modifications at the 7-position of the quinoline ring can enhance its efficacy against resistant strains.

Anticancer Potential

Recent studies have explored the anticancer potential of 4-aminoquinoline derivatives. For instance, derivatives have shown promising cytotoxic effects against various breast cancer cell lines (e.g., MDA-MB231, MDA-MB468, and MCF7) with structure-activity relationship (SAR) analyses indicating that specific modifications can significantly enhance their antigrowth activity . The introduction of certain substituents has been linked to increased potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Other Biological Activities

In addition to its antimalarial and anticancer properties, this compound has demonstrated antibacterial and antifungal activities. These properties make it a candidate for further pharmacological development in treating various infections. Furthermore, research indicates its potential role in neuroprotection, particularly related to Parkinson's disease, by influencing neuroinflammatory pathways .

Cytotoxicity Studies

A study investigating 36 novel 4-aminoquinoline derivatives revealed significant cytotoxicity against breast cancer cell lines. The findings suggested that modifications at specific positions on the quinoline ring could enhance anticancer activity. For example:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 33 | MDA-MB231 | 5.97 |

| Compound 33 | MDA-MB468 | 4.18 |

| Compound 33 | MCF7 | 4.22 |

| CQ (Chloroquine) | MCF7 | 38.44 |

This table illustrates how certain derivatives outperform traditional treatments like chloroquine in specific cancer models .

Enzyme Inhibition Studies

Research has also highlighted the dual inhibitory effects of 4-amino-7-chloroquinoline on both Plasmodium falciparum and botulinum neurotoxin serotype A light chain (BoNT/A LC). Compounds derived from this scaffold have shown substantial inhibition rates, suggesting their potential as dual-action therapeutics.

Q & A

Q. What are the primary synthetic routes for 4-Amino-7-chloro-2-methylquinoline?

The synthesis typically involves functionalizing quinoline precursors. For example, aminoquinoline derivatives can be prepared from 4,7-dichloroquinoline or 4-chloro-7-trifluoromethylquinoline via nucleophilic substitution or reduction reactions. A common method involves reducing imines (formed by condensing aldehydes with amines) using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH ≈ 6) to retain stereochemical integrity . Alternative routes may employ LiAlH4 for amide reductions or catalytic hydrogenation for nitro group reductions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (e.g., using SHELX programs) to resolve crystal structures and planar quinoline ring geometries .

- High-performance liquid chromatography (HPLC) to assess purity, especially when conflicting biological activity data arise .

Q. What is the pharmacological significance of this compound?

Aminoquinolines are explored for antimalarial, anticancer, and antimicrobial applications. For instance, 2-arylethenylquinoline derivatives show promise as multifunctional agents in Alzheimer’s disease research . However, biological activity depends on substituent positioning, necessitating structure-activity relationship (SAR) studies .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and light, as chlorinated quinolines may hydrolyze or degrade under harsh conditions .

Advanced Research Questions

Q. How can crystallography tools like SHELX resolve structural ambiguities in aminoquinoline derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) enable precise determination of molecular conformations and intermolecular interactions. For example, planar quinoline systems (rms deviation ≤ 0.04 Å) and dihedral angles between substituents (e.g., 70.22° for methoxybenzene groups) can be quantified . Twin refinement may be required for crystals with inversion domains .

Q. What strategies optimize synthetic yields of this compound?

- Solvent selection : Methanol or ethanol for imine formation due to polarity and miscibility .

- Catalyst screening : Transition metals (e.g., Pd/C) for hydrogenation or ionic liquids for greener synthesis .

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation and reduce side products .

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature).

- Purity verification : Use HPLC-MS to rule out impurities affecting results .

- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to validate target binding modes against computational models .

Q. What computational approaches support SAR studies for aminoquinoline derivatives?

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over time.

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- QSAR models : Correlate substituent descriptors (e.g., Hammett constants) with activity data .

Q. How do substituent modifications influence the compound’s physicochemical properties?

Q. What are the challenges in scaling up laboratory synthesis to industrial batches?

- Byproduct control : Optimize reaction stoichiometry and quenching steps.

- Safety protocols : Handle chlorinated intermediates in fume hoods due to toxicity.

- Cost-effective purification : Replace column chromatography with recrystallization or distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.